molecular formula C16H20O3 B12403512 (1E)-3-Methoxy-8,12-epoxygermacra-1,7,10,11-tetraen-6-one

(1E)-3-Methoxy-8,12-epoxygermacra-1,7,10,11-tetraen-6-one

カタログ番号: B12403512
分子量: 260.33 g/mol
InChIキー: KYVMPRMAGALGDM-VYBLIETJSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound (6R,7S,8E)-7-methoxy-3,6-dimethyl-10-methylidene-5,6,7,11-tetrahydrocyclodeca[b]furan-4-one is a complex polycyclic molecule featuring a fused cyclodeca[b]furan-4-one core. Key structural attributes include:

  • Stereochemistry: Defined by the 6R,7S,8E configuration, which influences its three-dimensional conformation and reactivity.
  • Substituents: A methoxy group at C7, methyl groups at C3 and C6, and a methylidene moiety at C10.
  • Ring system: The 10-membered cyclodeca[b]furan-4-one scaffold is rare in natural or synthetic compounds, distinguishing it from smaller-ring analogs (e.g., furanones or pyran derivatives).

(1983) .

特性

分子式

C16H20O3

分子量

260.33 g/mol

IUPAC名

(6R,7S,8E)-7-methoxy-3,6-dimethyl-10-methylidene-5,6,7,11-tetrahydrocyclodeca[b]furan-4-one

InChI

InChI=1S/C16H20O3/c1-10-5-6-14(18-4)11(2)8-13(17)16-12(3)9-19-15(16)7-10/h5-6,9,11,14H,1,7-8H2,2-4H3/b6-5+/t11-,14-/m1/s1

InChIキー

KYVMPRMAGALGDM-VYBLIETJSA-N

異性体SMILES

C[C@@H]1CC(=O)C2=C(CC(=C)/C=C/[C@H]1OC)OC=C2C

正規SMILES

CC1CC(=O)C2=C(CC(=C)C=CC1OC)OC=C2C

製品の起源

United States

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (6R,7S,8E)-7-methoxy-3,6-dimethyl-10-methylidene-5,6,7,11-tetrahydrocyclodeca[b]furan-4-one typically involves multiple steps, including the formation of the furan ring and the cyclodecane ring. The reaction conditions often require specific catalysts and solvents to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the synthetic routes to increase yield and reduce costs. This can include the use of continuous flow reactors and advanced purification techniques to ensure high purity of the final product.

化学反応の分析

Types of Reactions

(6R,7S,8E)-7-methoxy-3,6-dimethyl-10-methylidene-5,6,7,11-tetrahydrocyclodeca[b]furan-4-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

科学的研究の応用

Chemistry

In chemistry, (6R,7S,8E)-7-methoxy-3,6-dimethyl-10-methylidene-5,6,7,11-tetrahydrocyclodeca[b]furan-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biology, this compound may be used to study the interactions between small molecules and biological macromolecules. Its structure can be modified to create derivatives that can act as probes or inhibitors in biochemical assays.

Medicine

In medicine, (6R,7S,8E)-7-methoxy-3,6-dimethyl-10-methylidene-5,6,7,11-tetrahydrocyclodeca[b]furan-4-one may have potential therapeutic applications. Research is ongoing to explore its effects on various biological targets and its potential as a drug candidate.

Industry

In industry, this compound can be used in the development of new materials with specific properties. Its unique structure can impart desirable characteristics to polymers and other materials.

作用機序

The mechanism of action of (6R,7S,8E)-7-methoxy-3,6-dimethyl-10-methylidene-5,6,7,11-tetrahydrocyclodeca[b]furan-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to them and altering their function. The pathways involved in its mechanism of action are still under investigation, but they may include signaling pathways and metabolic pathways.

類似化合物との比較

Structural Features

A. Cyclodeca[b]furan-4-one vs. Tetrahydrofuran/Pyran Derivatives

  • Compound 16 and 17 () : These synthetic fluorinated compounds contain tetrahydrofuran and pyran rings with triazole and perfluorinated chains. Unlike the target compound, their structures emphasize hydrophobicity via fluorination and modularity via click chemistry .
  • Zygocaperoside () : A glycoside with a smaller cyclic ether (likely pyran or furan) and sugar moieties. The target compound lacks glycosidic linkages but shares oxygenated functional groups (e.g., methoxy) .

B. Substituent Analysis

Compound Core Structure Key Substituents Stereochemical Complexity
Target Compound Cyclodeca[b]furan-4-one Methoxy, methylidene, dimethyl High (6R,7S,8E)
Compound 16/17 () Tetrahydrofuran/pyran Fluorinated chains, triazole, acetoxymethyl Moderate (multiple stereocenters)
Zygocaperoside () Glycoside Sugar moieties, hydroxyl groups Moderate
Spectroscopic Characterization
  • NMR Data: The target compound’s ¹H-NMR would show signals for the methylidene (δ ~5.0–5.5 ppm), methoxy (δ ~3.3–3.5 ppm), and methyl groups (δ ~1.0–1.5 ppm). This contrasts with glycosides (e.g., Zygocaperoside), where anomeric protons (δ ~4.5–5.5 ppm) dominate .
  • IR Spectroscopy : The furan-4-one carbonyl (C=O stretch at ~1750 cm⁻¹) would differentiate it from triazole-containing compounds (C=N stretches ~1500–1600 cm⁻¹) .

生物活性

(6R,7S,8E)-7-methoxy-3,6-dimethyl-10-methylidene-5,6,7,11-tetrahydrocyclodeca[b]furan-4-one is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the compound's pharmacological properties, focusing on its anticancer effects and mechanisms of action.

Chemical Structure and Properties

The compound is characterized by its unique cyclodeca[b]furan skeleton and methoxy groups, which contribute to its biological activity. Its molecular formula is C15H22O3, and it exhibits a specific stereochemistry that influences its interaction with biological targets.

Anticancer Properties

Research indicates that (6R,7S,8E)-7-methoxy-3,6-dimethyl-10-methylidene-5,6,7,11-tetrahydrocyclodeca[b]furan-4-one demonstrates significant antiproliferative effects against various cancer cell lines.

  • Cell Line Studies :
    • In vitro studies have shown that this compound can inhibit the growth of breast cancer cells (MDA-MB 231 and BT 474) and prostate cancer cells (PC 3). The half-maximal inhibitory concentration (IC50) values were determined through MTS assays:
      • MDA-MB 231 : IC50 = 59 μM
      • BT 474 : IC50 = 55 μM
      • PC 3 : IC50 = 29 μM
    Cell LineIC50 (μM)
    MDA-MB 23159 ± 2.36
    BT 47455 ± 2.54
    PC 329 ± 1.85
  • Mechanism of Action :
    • The compound induces cell cycle arrest and apoptosis in cancer cells. Studies suggest that it promotes the accumulation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and subsequent cell death .

Anti-inflammatory Effects

In addition to its anticancer properties, the compound has shown potential anti-inflammatory effects. Research indicates that it may modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines.

Case Studies

  • Study on Breast Cancer Cells :
    A study evaluated the effects of (6R,7S,8E)-7-methoxy-3,6-dimethyl-10-methylidene-5,6,7,11-tetrahydrocyclodeca[b]furan-4-one on human breast adenocarcinoma cells. The results demonstrated a dose-dependent decrease in cell viability and significant induction of apoptosis markers.
  • Prostate Cancer Model :
    Another study utilized a xenograft model to assess the in vivo efficacy of the compound against prostate cancer. Results indicated a substantial reduction in tumor size compared to control groups.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。